molecular formula C17H19BrN2O3S2 B2717830 (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-ethyl-N-(2-hydroxyethyl)propanamide CAS No. 468762-68-7

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-ethyl-N-(2-hydroxyethyl)propanamide

Cat. No. B2717830
CAS RN: 468762-68-7
M. Wt: 443.37
InChI Key: MGIFXIRNAPAMPK-KAMYIIQDSA-N
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Description

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-ethyl-N-(2-hydroxyethyl)propanamide is a useful research compound. Its molecular formula is C17H19BrN2O3S2 and its molecular weight is 443.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-ethyl-N-(2-hydroxyethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-ethyl-N-(2-hydroxyethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of compounds related to (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-ethyl-N-(2-hydroxyethyl)propanamide is in photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine substituted with a derivative group containing a Schiff base similar to the compound . This derivative demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are essential for Type II mechanisms in photodynamic therapy, suggesting potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another application is in the realm of antimicrobial activity. PansareDattatraya and Devan (2015) synthesized derivatives from a similar compound, which showed significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential use in developing antimicrobial agents (PansareDattatraya & Devan, 2015).

Molecular Docking and Antimicrobial Properties

Mary et al. (2021) conducted a study involving molecular docking and surface-enhanced Raman scattering of a derivative with antimicrobial properties. This research implies the potential for using these compounds in the design of pharmaceutical applications, particularly in targeting bacterial infections (Mary et al., 2021).

Anticancer Potentials

The compound and its derivatives also show promise in anticancer research. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for in vitro antimicrobial and anticancer potentials. One particular derivative was identified as an active anticancer agent, highlighting the potential of these compounds in cancer research (Deep et al., 2016).

properties

IUPAC Name

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S2/c1-2-19(8-9-21)15(22)6-7-20-16(23)14(25-17(20)24)11-12-4-3-5-13(18)10-12/h3-5,10-11,21H,2,6-9H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIFXIRNAPAMPK-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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